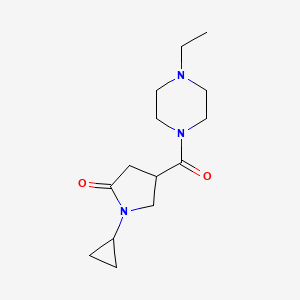![molecular formula C25H25N3O3S B7492879 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide](/img/structure/B7492879.png)
4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to have potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has been used in research related to cancer, HIV, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide involves the inhibition of a specific enzyme called carbonic anhydrase. Carbonic anhydrase is an enzyme that is involved in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of this enzyme has been shown to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide have been extensively studied. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, it has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide in lab experiments include its high purity, good yield, and well-established synthesis method. Its ability to inhibit carbonic anhydrase also makes it a useful tool in studying the role of this enzyme in various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many future directions for research involving 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide. One potential direction is to explore its therapeutic potential in other diseases, such as osteoporosis and glaucoma. Another direction is to investigate its potential as a diagnostic tool for certain diseases, such as cancer. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide involves the reaction of 4-aminobenzoic acid with 3,4-dimethylbenzyl chloride in the presence of potassium carbonate. The resulting intermediate is then reacted with sodium sulfite and acetic anhydride to form the final product. The synthesis method has been optimized to yield a high purity product with a good yield.
Propiedades
IUPAC Name |
4-(2-cyanoethylsulfamoyl)-N-[(3,4-dimethylphenyl)-phenylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c1-18-9-10-22(17-19(18)2)24(20-7-4-3-5-8-20)28-25(29)21-11-13-23(14-12-21)32(30,31)27-16-6-15-26/h3-5,7-14,17,24,27H,6,16H2,1-2H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGVZJOCNFKHLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)NCCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


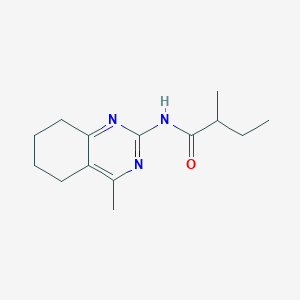

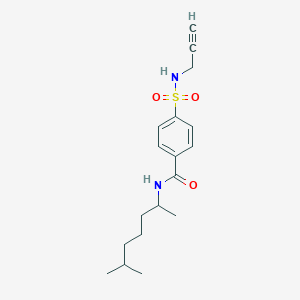
![3-[[Benzhydryl(methyl)amino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7492829.png)
![4-(1,3-Benzothiazol-2-yl)-18-ethyl-3-imino-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1,5,12,14,16-pentaen-11-one](/img/structure/B7492833.png)

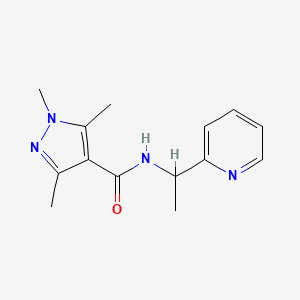

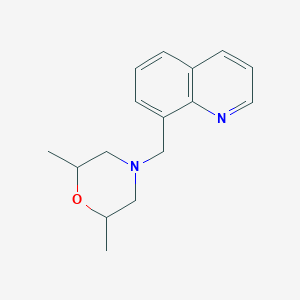

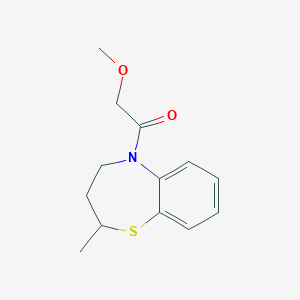
![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
